Linker Length Differentiates Thalidomide-O-C3-acid from Thalidomide-O-C2-acid and Thalidomide-O-C4-acid in PROTAC Ternary Complex Formation
Thalidomide-O-C3-acid features a three-carbon alkyl linker connecting the thalidomide cereblon-binding moiety to the terminal carboxylic acid functional group, whereas Thalidomide-O-C2-acid contains a two-carbon linker and Thalidomide-O-C4-acid contains a four-carbon linker. These differences in linker length can alter the spatial proximity and orientation of the E3 ligase and target protein within the ternary complex, directly impacting degradation efficiency . The C3 linker length represents an intermediate spacer option that may provide an optimal balance between flexibility and rigidity for specific target proteins, though empirical data for this specific compound is limited .
| Evidence Dimension | Linker Length (Number of Carbon Atoms in Alkyl Chain) |
|---|---|
| Target Compound Data | 3-carbon (C3) alkyl linker |
| Comparator Or Baseline | Thalidomide-O-C2-acid (2-carbon linker); Thalidomide-O-C4-acid (4-carbon linker) |
| Quantified Difference | Linker length differs by 1-2 carbon atoms compared to analogs |
| Conditions | PROTAC ternary complex formation (inferred from linker length analysis) |
Why This Matters
Linker length is a critical determinant of PROTAC ternary complex stability and target degradation efficiency, making the C3 linker a distinct chemical entity that cannot be assumed to be functionally equivalent to C2 or C4 variants.
